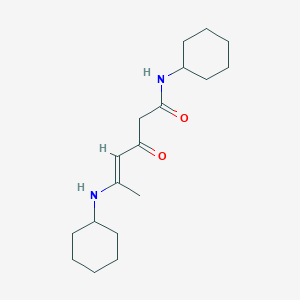
4-Chloro-3,5-dimethylpyridine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-3,5-dimethylpyridine hydrochloride is an organic compound with the molecular formula C7H9Cl2N•HCl and a molecular weight of 178.06 g/mol . It is commonly used as a biochemical reagent in proteomics research . This compound is typically found as a white to off-white crystalline powder and is soluble in water but not in organic solvents such as ether and ethanol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3,5-dimethylpyridine hydrochloride involves the reaction of 3,5-dimethyl-4-methoxypyridine with chlorinating agents such as thionyl chloride or phosphorus oxychloride to produce 2-chloromethyl-3,5-dimethyl-4-methoxypyridine . This intermediate is then treated with hydrochloric acid to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
化学反应分析
Types of Reactions
4-Chloro-3,5-dimethylpyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to form 3,5-dimethylpyridine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives depending on the nucleophile used.
Oxidation Reactions: Products include carboxylic acids, aldehydes, and ketones.
Reduction Reactions: Products include reduced pyridine derivatives.
科学研究应用
4-Chloro-3,5-dimethylpyridine hydrochloride has several scientific research applications:
作用机制
The mechanism of action of 4-Chloro-3,5-dimethylpyridine hydrochloride involves its interaction with specific molecular targets. The chlorine atom in the compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity . The compound can also undergo metabolic transformations in biological systems, resulting in the formation of active metabolites that exert their effects through various biochemical pathways .
相似化合物的比较
Similar Compounds
2-Chloromethyl-3,4-dimethoxypyridine hydrochloride: This compound has similar structural features but with methoxy groups at the 3 and 4 positions instead of methyl groups.
2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride: This compound has a methoxy group at the 4 position instead of a chlorine atom.
Uniqueness
4-Chloro-3,5-dimethylpyridine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine and methyl groups in the pyridine ring allows for diverse chemical modifications and interactions with biological targets .
属性
IUPAC Name |
4-chloro-3,5-dimethylpyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN.ClH/c1-5-3-9-4-6(2)7(5)8;/h3-4H,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIUXICMUULIWSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=C1Cl)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
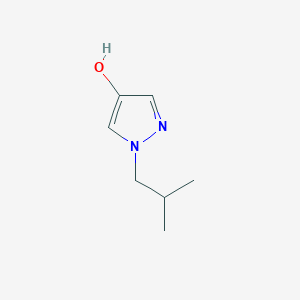
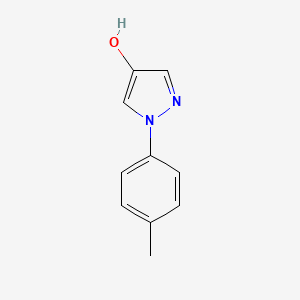
![2-[(2R,6S)-2,6-Dimethylpiperazin-1-yl]acetamide dihydrochloride](/img/structure/B7951690.png)
![Spiro[[1,3]dioxolo[4,5-g]chromene-6,3'-pyrrolidine];hydrochloride](/img/structure/B7951698.png)
![7-Phenylmethoxyspiro[3,4-dihydrochromene-2,3'-pyrrolidine];hydrochloride](/img/structure/B7951699.png)
![5-(Benzyloxy)-3,4-dihydrospiro[1-benzopyran-2,3-pyrrolidine] hydrochloride](/img/structure/B7951705.png)
![2-[2-(4-Methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-1,3-thiazole-4-carboxylic acid hydrochloride](/img/structure/B7951717.png)
![Spiro[cyclohexane-1,3'-indoline] HCl](/img/structure/B7951726.png)
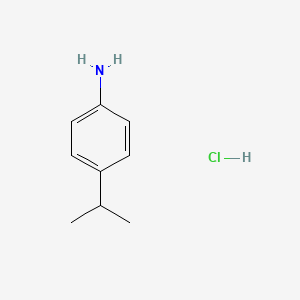
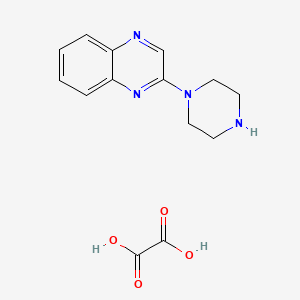
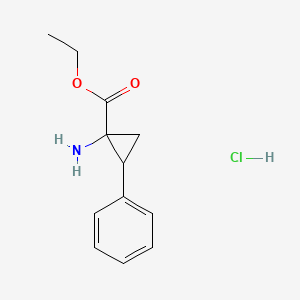
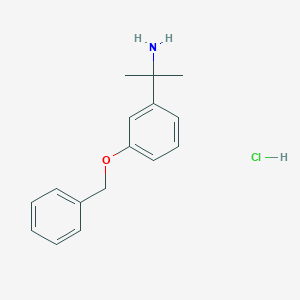
![4-[(4,6-Dimethylpyrimidin-2-yl)amino]phenol;hydrochloride](/img/structure/B7951771.png)
